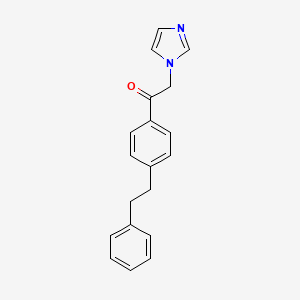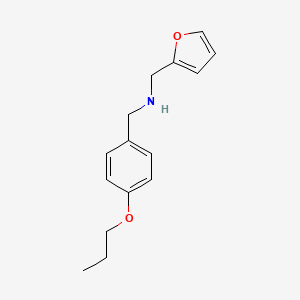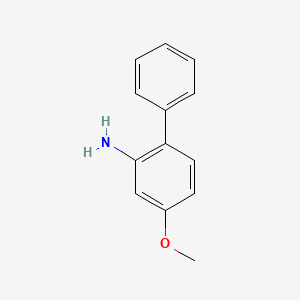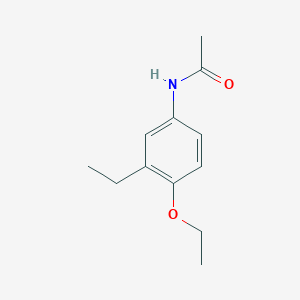![molecular formula C8H7N3O B8770382 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde](/img/structure/B8770382.png)
1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H7N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst . The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
- 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde stands out due to its specific structural configuration, which imparts unique reactivity and binding properties.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-methylimidazo[4,5-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-11-7-2-3-9-4-6(7)10-8(11)5-12/h2-5H,1H3 |
InChI Key |
WQQQKOUIYMCYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
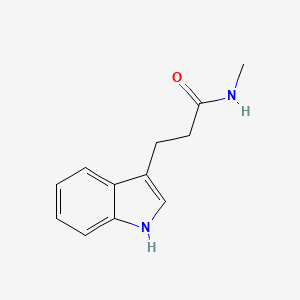
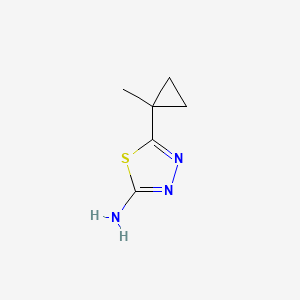
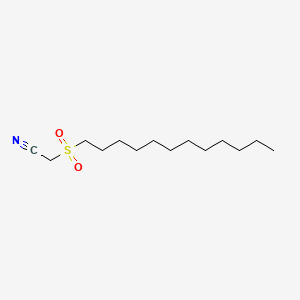
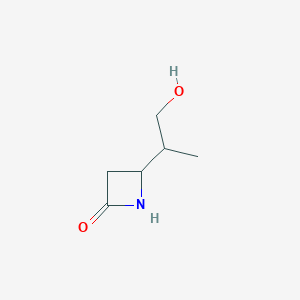
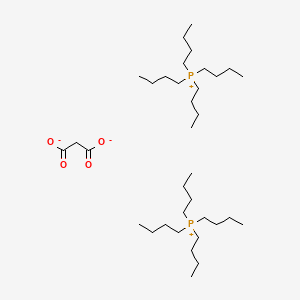
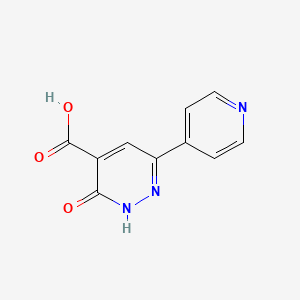
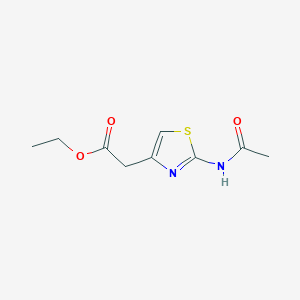
![Acetamide, N-(4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-yl)-](/img/structure/B8770370.png)
